N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a 1,2,4-oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopropanamine group. One common method involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation to introduce the cyclopropanamine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropanamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine involves its interaction with molecular targets in biological systems. The oxadiazole ring can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl-3-(o-tolyl)-1,2,4-oxadiazole .
Uniqueness
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the oxadiazole moiety.
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNEZOYRMEAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.